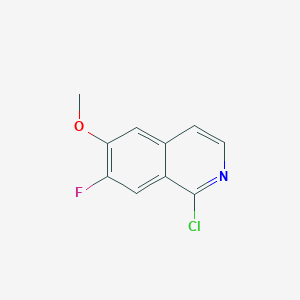![molecular formula C8H6N2O B1370485 1H-Pyrrolo[2,3-b]pyridin-4-carbaldehyd CAS No. 728034-12-6](/img/structure/B1370485.png)
1H-Pyrrolo[2,3-b]pyridin-4-carbaldehyd
Übersicht
Beschreibung
1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system with an aldehyde functional group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary targets of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde affects several biochemical pathways. The primary affected pathway is the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
Related compounds have been shown to have high total clearance and low oral bioavailability
Result of Action
The inhibition of FGFRs by 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has several molecular and cellular effects. In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
The action, efficacy, and stability of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can be influenced by various environmental factors. For instance, the methoxy group at the 3-position of the phenyl ring in a related compound decreased FGFR1 potency and cellular activity
Biochemische Analyse
Biochemical Properties
1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and migration . The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying degrees of potency . By binding to the ATP-binding site of these receptors, 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde prevents their activation and subsequent downstream signaling. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Cellular Effects
1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has been observed to exert significant effects on various cell types and cellular processes. In cancer cells, the compound inhibits cell proliferation and induces apoptosis by targeting FGFRs . Additionally, it has been shown to inhibit the migration and invasion of cancer cells, further highlighting its potential as an anti-cancer agent . The compound also affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation . By modulating these pathways, 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can alter gene expression and cellular metabolism, leading to reduced tumor growth and metastasis .
Molecular Mechanism
The molecular mechanism of action of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde involves its interaction with the ATP-binding site of FGFRs . By binding to this site, the compound prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, which is necessary for its activation . This inhibition disrupts downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde may also interact with other biomolecules, such as proteins and enzymes, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, allowing for prolonged inhibition of FGFRs and sustained anti-cancer effects . Degradation of the compound can lead to reduced efficacy and the need for repeated dosing to maintain its therapeutic effects . Long-term studies in vitro and in vivo have demonstrated that 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can effectively inhibit tumor growth and metastasis over extended periods .
Dosage Effects in Animal Models
The effects of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFRs and reduces tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in additional therapeutic benefits but instead increases the risk of adverse effects . Therefore, careful dosage optimization is necessary to maximize the compound’s therapeutic potential while minimizing toxicity .
Metabolic Pathways
1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and half-life, influencing its therapeutic effects . Additionally, 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde may alter metabolic flux and metabolite levels, further contributing to its anti-cancer properties .
Transport and Distribution
The transport and distribution of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde within cells and tissues are critical factors that determine its therapeutic efficacy . The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . Once inside the cells, 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can localize to specific cellular compartments, where it exerts its effects on FGFRs and other biomolecules . The compound’s distribution within tissues can also influence its therapeutic effects, with higher concentrations in tumor tissues leading to more effective inhibition of tumor growth .
Subcellular Localization
The subcellular localization of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde plays a crucial role in its activity and function . The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . Targeting signals and post-translational modifications may influence the compound’s localization, affecting its ability to inhibit FGFRs and modulate downstream signaling pathways . By localizing to specific subcellular compartments, 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can effectively exert its anti-cancer effects and reduce tumor growth .
Vorbereitungsmethoden
The synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, modifications of the Madelung and Fischer syntheses of indoles have been employed to prepare various substituted derivatives of 1H-pyrrolo[2,3-b]pyridine . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Vergleich Mit ähnlichen Verbindungen
1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can be compared with other similar compounds, such as:
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: This compound features a fluorine atom at the 5-position, which can influence its chemical reactivity and biological activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, which can significantly impact their pharmacological properties.
The uniqueness of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde lies in its specific substitution pattern and its potential as a lead compound for developing new therapeutic agents targeting fibroblast growth factor receptors.
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-1-3-9-8-7(6)2-4-10-8/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPOMBHPYZJZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620882 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728034-12-6 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
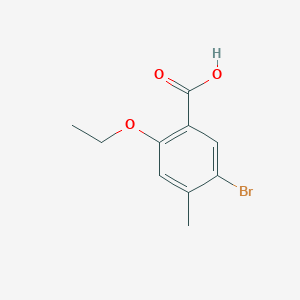
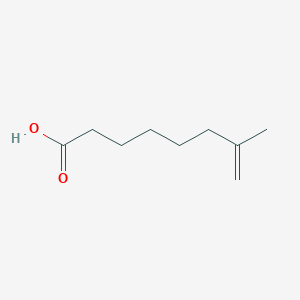
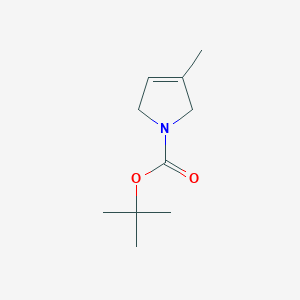

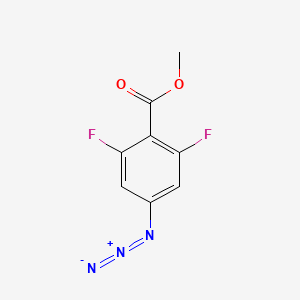
![3-[(3-Aminopyrrolidin-1-yl)methyl]phenol](/img/structure/B1370416.png)
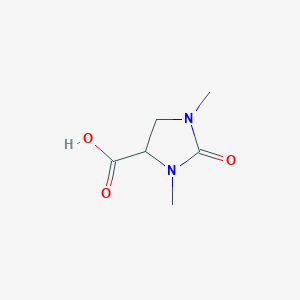
![6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1370420.png)
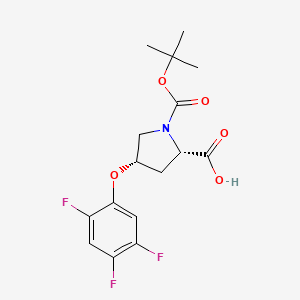

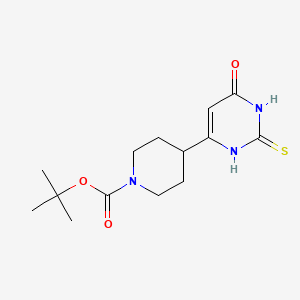
![1-[(2-Hydroxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370431.png)
